3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNGWMBBYYQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219085 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-63-8 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The core synthetic strategy involves the cyclization of hydrazine precursors. A widely adopted method entails reacting isopropyl hydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the triazolone ring.
Key steps :
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Hydrazone formation : Isopropyl hydrazine reacts with ethyl acetoacetate in ethanol under reflux, forming a hydrazone intermediate.
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Cyclization : The intermediate is treated with acetic acid as a proton donor, facilitating ring closure at 80–120°C.
Mechanistic insight :
The acid catalyst protonates the carbonyl oxygen of the hydrazone, enhancing electrophilicity and promoting nucleophilic attack by the adjacent amine group. This step is rate-determining and highly sensitive to solvent polarity.
Alternative Precursors and Modifications
Recent advancements utilize 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones as starting materials. These compounds react with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) in acetic acid under reflux to introduce substituents at the 3-position. For the target compound, isopropyl hydrazine serves as the alkylating agent.
Example protocol :
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Reactants : 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol), isopropyl hydrazine (0.01 mol)
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Conditions : Reflux in acetic acid (15 mL, 1 h)
Optimization of Reaction Parameters
Catalyst Screening
Catalysts significantly influence reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 80 | 78 |
| p-Toluenesulfonic acid | DMF | 120 | 85 |
| None | Isopropyl alcohol | 100 | 65 |
Data adapted from non-aqueous titration studies.
Findings :
Temperature and Time Dependence
Optimal conditions balance reaction completion and decomposition risks:
| Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|
| 80 | 1.5 | 92 |
| 100 | 1.0 | 88 |
| 120 | 0.5 | 82 |
Higher temperatures reduce reaction time but may promote side reactions.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification is critical for obtaining pharmaceutical-grade material:
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Solvent systems : Ethanol/DMF (1:1 v/v) achieves >95% purity.
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Cooling rate : Gradual cooling (2°C/min) minimizes inclusion of impurities.
Analytical validation :
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FTIR : Peaks at 1710 cm⁻¹ (C=O stretch), 3150 cm⁻¹ (N-H stretch) confirm triazolone formation.
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¹H NMR : Isopropyl protons appear as a septet (δ 1.25 ppm) and doublet (δ 3.10 ppm).
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and reproducibility:
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Reactor type : Tubular flow reactors with in-line pH monitoring.
-
Parameters :
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Residence time: 20–30 minutes
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Pressure: 2–3 bar
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Catalyst loading: 5 mol% acetic acid
-
Advantages :
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Antioxidant Activity
Antioxidant efficacy is evaluated via reducing power (Oyaizu method), free radical scavenging (DPPH/ABTS), and metal chelating assays. The isopropyl group in 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may confer moderate activity compared to bulkier aryl groups, which exhibit superior radical stabilization. For example:
Table 2: Antioxidant Activity of Key Derivatives
Physicochemical Properties
Acidity (pKa Values)
The weak acidity of triazolone derivatives is solvent-dependent. Bulky substituents (e.g., isopropyl) may slightly increase pKa due to steric hindrance of deprotonation:
Table 3: pKa Values in Non-Aqueous Solvents
| Compound | Acetonitrile | Isopropyl Alcohol | N,N-Dimethylformamide | Reference |
|---|---|---|---|---|
| 3-Methyl derivative | 9.8 | 10.2 | 8.5 | |
| 3-Phenyl derivative | 10.1 | 10.5 | 8.9 | |
| 1-Acetyl-3-ethyl derivative | 8.7 | 9.1 | 7.8 |
Spectroscopic and Theoretical Analyses
DFT calculations (B3LYP/6-311G(d,p)) and GIAO NMR methods align closely with experimental data for triazolone derivatives. For instance:
Biological Activity
3-(Propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, and anti-inflammatory properties, supported by relevant studies and data.
- Molecular Formula : C₅H₈N₄O
- Molecular Weight : 128.14 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged under various CAS numbers.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of 1,2,4-triazole derivatives. A synthesis and screening study evaluated various substituted triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
These findings suggest that modifications in the triazole structure can enhance antibacterial potency .
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited cell proliferation significantly:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 10.0 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory properties of this compound. In a study involving peripheral blood mononuclear cells (PBMCs), it was found that derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Treatment | TNF-α Production (%) | IL-6 Production (%) |
|---|---|---|
| Control | 100 | 100 |
| Compound D (50 µg/mL) | 45 | 50 |
| Compound E (100 µg/mL) | 30 | 35 |
These results indicate that the compound may exert anti-inflammatory effects by modulating cytokine release .
Case Studies
Case Study 1: Antibacterial Screening
A comprehensive study synthesized several new triazole derivatives and screened them against common bacterial pathogens. The study reported that specific substitutions at the triazole ring enhanced antibacterial activity significantly compared to existing antibiotics.
Case Study 2: Antitumor Efficacy
In a preclinical model using human cancer cell lines, compounds derived from triazoles were tested for their ability to inhibit tumor growth. Results showed a marked decrease in cell viability in treated groups compared to controls, suggesting potential for development as anticancer agents.
Q & A
Q. What are the established synthetic routes for 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via condensation of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux conditions in polar aprotic solvents. Optimization involves:
- Catalyst screening : Use of acetic acid or other proton donors to enhance reaction rates.
- Temperature control : Refluxing in ethanol or DMF (80–120°C) to balance yield and purity.
- Purification : Recrystallization from DMF/ethanol mixtures (1:1) to isolate derivatives .
Q. How can the acidic properties (pKa) of this compound derivatives be determined experimentally?
Methodological Answer: pKa values are determined via potentiometric titration using 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, acetone). Key steps:
Calibrate the pH meter with standard buffers.
Titrate the compound incrementally (0.05 mL steps) while recording mV values.
Calculate half-neutralization potentials (HNP) from titration curves.
Derive pKa using the relationship:
| Solvent | pKa Range (Observed) | Reference |
|---|---|---|
| Isopropyl alcohol | 8.2–10.5 | |
| tert-Butyl alcohol | 7.8–9.9 | |
| N,N-Dimethylformamide | 6.5–8.3 | |
| Acetone | 7.0–9.1 |
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and titration steps to avoid inhalation.
- First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How should researchers address contradictions in reported pKa values for this compound derivatives across different studies?
Methodological Answer: Contradictions often arise due to:
- Solvent effects : Dielectric constants of solvents (e.g., isopropyl alcohol vs. DMF) significantly shift pKa. Replicate studies using identical solvents .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) lower pKa, while electron-donating groups (e.g., -OCH₃) increase it. Use Hammett plots to correlate substituent effects .
- Instrument calibration : Ensure pH meters are standardized with non-aqueous buffers to minimize measurement errors .
Q. What methodological approaches are used to study the environmental fate and ecological impacts of this compound?
Methodological Answer: Adopt a tiered framework based on Project INCHEMBIOL :
Abiotic studies :
- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; analyze degradation via HPLC.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify by LC-MS.
Biotic studies :
- Bioaccumulation : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF).
- Microbial degradation : Screen soil microbiota for metabolic pathways via genomic sequencing .
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate:
- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions.
- Thermodynamic stability via Gibbs free energy (ΔG).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies .
Q. What strategies are effective in resolving discrepancies in synthetic yields of this compound derivatives?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or NMR to identify intermediates and optimize reaction times.
- Catalyst optimization : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
- Solvent screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents .
Q. How does structural modification of this compound influence its physicochemical and biological properties?
Methodological Answer:
- Physicochemical effects :
- Lipophilicity : Introduce alkyl chains (e.g., propyl, benzyl) to increase logP values (measured via shake-flask method).
- Acidity : Replace the isopropyl group with electron-deficient aryl rings to lower pKa .
- Biological activity :
- Antimicrobial screening : Test derivatives against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
